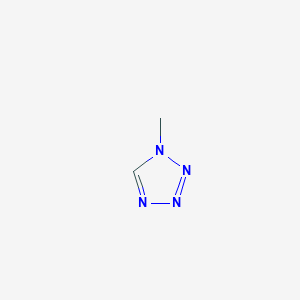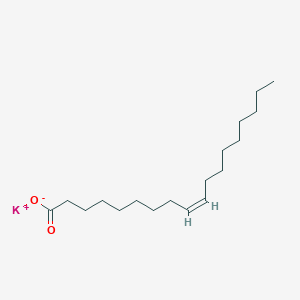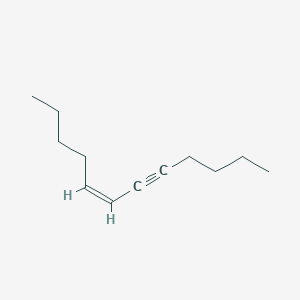
(Z)-dodec-5-en-7-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-dodec-5-en-7-yne is a chemical compound that belongs to the alkyne family. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of (Z)-dodec-5-en-7-yne is not yet fully understood. However, studies have shown that this compound can interact with various cellular signaling pathways, including the NF-κB pathway, which plays a crucial role in the regulation of inflammation.
Biochemical And Physiological Effects
Studies have shown that (Z)-dodec-5-en-7-yne can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using (Z)-dodec-5-en-7-yne in lab experiments is its ease of synthesis. This compound can be synthesized using various methods, making it readily available for research purposes. However, one of the limitations of using (Z)-dodec-5-en-7-yne in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which could limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of (Z)-dodec-5-en-7-yne. One of the significant directions is the development of new methods for the synthesis of this compound. Additionally, further research is needed to fully understand the mechanism of action of (Z)-dodec-5-en-7-yne and its potential applications in various fields, including material science and medicine. Finally, studies are needed to determine the safety and toxicity of this compound, which could impact its use in future research and applications.
Conclusion:
In conclusion, (Z)-dodec-5-en-7-yne is a chemical compound with unique properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (Z)-dodec-5-en-7-yne have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesis Methods
The synthesis of (Z)-dodec-5-en-7-yne can be achieved through various methods, including the Sonogashira coupling reaction, the Glaser coupling reaction, and the Pauson-Khand reaction. Among these methods, the Sonogashira coupling reaction is the most commonly used method for the synthesis of (Z)-dodec-5-en-7-yne. This method involves the reaction between 1-bromo-5-dodecene and trimethylsilylacetylene in the presence of a palladium catalyst.
Scientific Research Applications
(Z)-dodec-5-en-7-yne has been studied extensively for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of material science. (Z)-dodec-5-en-7-yne has been used to synthesize various polymers, including polyacetylene, which has excellent electrical conductivity and mechanical properties.
Another potential application of (Z)-dodec-5-en-7-yne is in the field of medicine. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
CAS RN |
16336-83-7 |
|---|---|
Product Name |
(Z)-dodec-5-en-7-yne |
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
(Z)-dodec-5-en-7-yne |
InChI |
InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h9,11H,3-8H2,1-2H3/b11-9- |
InChI Key |
RAWCIZOYSXHPJN-LUAWRHEFSA-N |
Isomeric SMILES |
CCCC/C=C\C#CCCCC |
SMILES |
CCCCC=CC#CCCCC |
Canonical SMILES |
CCCCC=CC#CCCCC |
synonyms |
(Z)-5-Dodecen-7-yne |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



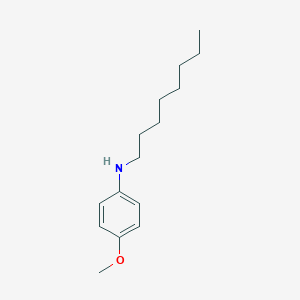
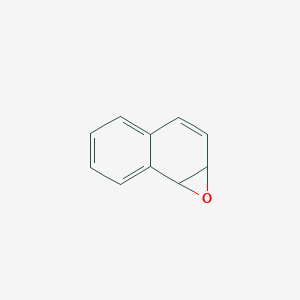
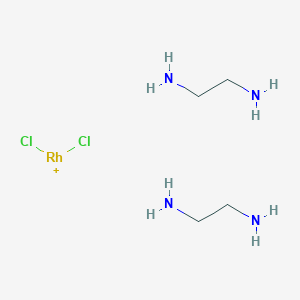
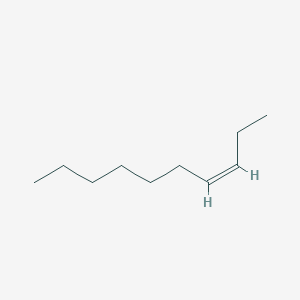
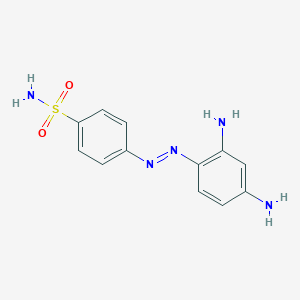
![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)
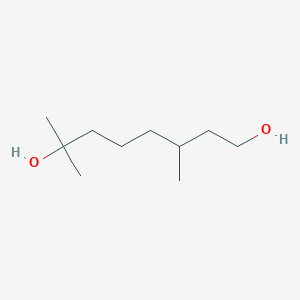
![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)
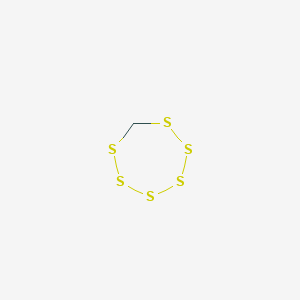
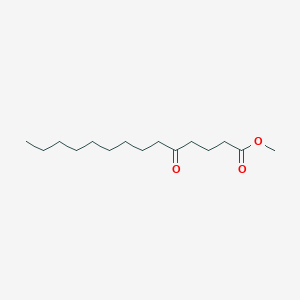
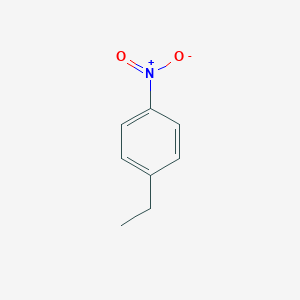
![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)
